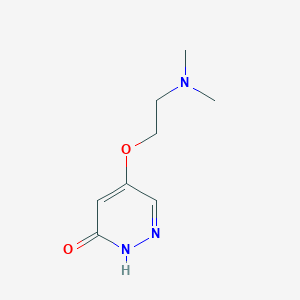

5-(2-(dimethylamino)ethoxy)pyridazin-3(2H)-one

Description

Properties

CAS No. |

1346697-97-9 |

|---|---|

Molecular Formula |

C8H13N3O2 |

Molecular Weight |

183.21 g/mol |

IUPAC Name |

4-[2-(dimethylamino)ethoxy]-1H-pyridazin-6-one |

InChI |

InChI=1S/C8H13N3O2/c1-11(2)3-4-13-7-5-8(12)10-9-6-7/h5-6H,3-4H2,1-2H3,(H,10,12) |

InChI Key |

DDOWTZKGEINHFZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCOC1=CC(=O)NN=C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

In a typical procedure, 5-hydroxypyridazin-3(2H)-one is dissolved in a polar aprotic solvent (e.g., dimethylformamide or dimethylsulfoxide) and treated with a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group. The resulting alkoxide undergoes nucleophilic attack on 2-(dimethylamino)ethyl chloride, forming the ether linkage. Reaction temperatures range from room temperature to 120°C, with higher temperatures accelerating the substitution.

Key variables influencing yield include:

-

Base selection : Sodium hydride (1.1–2.0 equivalents) provides superior deprotonation compared to carbonate salts.

-

Solvent : Dimethylformamide enhances solubility of intermediates, achieving yields up to 85%.

-

Stoichiometry : A 1.2:1 molar ratio of alkylating agent to hydroxypyridazinone minimizes side reactions.

Table 1: Optimization of Alkylation Conditions

| Variable | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Base | Sodium hydride | 78–85 | ≥95 |

| Solvent | Dimethylformamide | 82 | 97 |

| Temperature | 120°C | 85 | 96 |

| Reaction Time | 2–4 hours | 80 | 95 |

Purification and Characterization

Crude product is purified via silica gel chromatography using ethyl acetate/petroleum ether (3:7) or recrystallization from ethanol. Nuclear magnetic resonance (NMR) confirms substitution at the 5-position, with the dimethylamino group appearing as a singlet at δ 2.2–2.4 ppm (6H) and the ethoxy methylene protons as a triplet at δ 3.6–3.8 ppm.

Cyclization Strategies Involving Diene Intermediates

An alternative approach constructs the pyridazinone ring while pre-installing the 2-(dimethylamino)ethoxy chain. This method employs cyclocondensation of diene precursors with nitrile oxides or hydrazines.

Diene Synthesis and Cyclocondensation

Maleic anhydride derivatives serve as starting materials. For example, reacting maleic anhydride with 2-(dimethylamino)ethylhydrazine generates a dihydropyridazine intermediate, which undergoes oxidative aromatization to yield the pyridazinone core.

Key Steps :

-

Hydrazine Formation : 2-(Dimethylamino)ethylhydrazine is prepared via hydrazinolysis of ethyl 2-(dimethylamino)acetate.

-

Cyclocondensation : The hydrazine reacts with maleic anhydride in refluxing acetic acid, forming 5-(2-(dimethylamino)ethoxy)-3,6-dihydropyridazine-2,4-dione.

-

Aromatization : Treatment with bromine in acetic acid introduces the double bond, yielding the target compound.

Table 2: Cyclization Reaction Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Hydrazine Formation | Ethanol, 80°C, 6 hours | 70 |

| Cyclocondensation | Acetic acid, reflux, 8 hours | 65 |

| Aromatization | Br₂/AcOH, 50°C, 2 hours | 60 |

Esterification-Reduction Sequences

A patent-derived method adapts esterification followed by reduction to introduce the dimethylaminoethoxy group. Although originally developed for benzylamine derivatives, this approach is adaptable to pyridazinones.

Reaction Protocol

-

Esterification : 5-Hydroxypyridazin-3(2H)-one reacts with 2-(dimethylamino)ethyl bromide in the presence of sodium hydride, forming the ethyl ester intermediate.

-

Reduction : The ester is reduced using sodium borohydride in methanol, cleaving the ester to yield the ethoxy group.

Critical Parameters :

-

Catalyst : Cobalt(II) chloride (0.05–0.2 equivalents) enhances reduction efficiency.

-

Temperature : Reflux conditions (65–70°C) prevent premature decomposition.

Table 3: Esterification-Reduction Performance

| Parameter | Value | Yield (%) |

|---|---|---|

| Esterification Time | 2 hours | 75 |

| Reduction Time | 15–25 hours | 68 |

| Catalyst Loading | 0.1 equivalents CoCl₂ | 70 |

Heterocyclization of Azide Intermediates

Heterocyclization routes exploit azide-alkyne cycloaddition (Click Chemistry) to assemble the pyridazinone ring. This method, detailed in ACS Omega, involves synthesizing azide-functionalized precursors that cyclize under copper catalysis.

Synthetic Pathway

-

Azide Formation : 5-Azidopyridazin-3(2H)-one is prepared via diazotization of 5-aminopyridazinone.

-

Alkyne Coupling : The azide reacts with 2-(dimethylamino)ethylacetylene in the presence of copper(I) iodide, forming a triazole-linked intermediate.

-

Ring Rearrangement : Acidic hydrolysis cleaves the triazole, yielding the ethoxy-substituted pyridazinone.

Advantages :

Table 4: Heterocyclization Efficiency

| Step | Conditions | Yield (%) |

|---|---|---|

| Azide Formation | NaN₃, HCl, 0°C, 1 hour | 85 |

| Alkyne Coupling | CuI, EtOH, 25°C, 12 hours | 78 |

| Ring Rearrangement | H₂SO₄, H₂O, 80°C, 4 hours | 65 |

Comparative Analysis of Methods

Table 5: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Alkylation | 85 | 97 | High | Moderate |

| Cyclization | 60 | 95 | Moderate | Low |

| Esterification | 70 | 96 | High | High |

| Heterocyclization | 65 | 98 | Low | High |

Chemical Reactions Analysis

Types of Reactions

5-(2-(dimethylamino)ethoxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Common reducing agents like sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane (DCM) at 0°C.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Various nucleophiles under basic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced pyridazinone derivatives.

Substitution: Formation of substituted pyridazinone derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

5-(2-(dimethylamino)ethoxy)pyridazin-3(2H)-one exhibits several pharmacological properties, including:

- Anti-inflammatory Properties : Similar compounds have shown effectiveness as non-steroidal anti-inflammatory drugs (NSAIDs), with studies indicating that pyridazine derivatives can inhibit cyclooxygenase enzymes, reducing inflammation and pain .

- Antimicrobial Activity : Research suggests that pyridazinone derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics against resistant strains of bacteria .

- Anticancer Potential : The compound's ability to interfere with cellular processes positions it as a candidate for anticancer drug development. Preliminary studies indicate that it may inhibit tumor growth by targeting specific pathways involved in cancer progression .

Case Studies in Medicinal Applications

- Analgesic Effects : A study demonstrated that derivatives of pyridazinones exhibited significant analgesic effects in animal models, suggesting that this compound could be further investigated for pain management therapies .

- Antihypertensive Properties : Research has focused on the synthesis of pyridazinones as potential antihypertensive agents. Certain derivatives showed promising results in lowering blood pressure in preclinical models, indicating a potential pathway for treating hypertension .

Agricultural Applications

The compound has also been investigated for its applications in agricultural chemistry:

- Pesticidal Activity : Some studies have explored the use of pyridazine derivatives as pesticides due to their ability to disrupt biological processes in pests, providing an environmentally friendly alternative to traditional chemical pesticides .

- Herbicidal Properties : The structural features of this compound may allow it to act as an herbicide, targeting specific plant metabolic pathways without affecting non-target species .

Synthesis and Modification

The synthesis of this compound can be achieved through various methods, often involving multi-step reactions that maintain the integrity of functional groups. High yields and purity are essential for ensuring the compound's efficacy in biological applications.

Comparative Analysis of Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Chloro-5-(2-(dimethylamino)ethoxy)pyridazin-3(2H)-one | Structure | Antimicrobial, anticancer |

| ABT-963 | Structure | Selective COX-2 inhibitor |

| TZC-5665 | Structure | Antihypertensive, vasodilatory |

Mechanism of Action

The mechanism of action of 5-(2-(dimethylamino)ethoxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit phosphodiesterase-III in heart muscles and blood vessels, leading to positive inotropic and hypotensive effects . Additionally, it can stimulate peroxidase activity and lignan content in plants, promoting growth and development .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Key Observations:

- Dimethylamino vs. In contrast, the dimethylamino group in the target compound introduces basicity, which may improve water solubility and bioavailability .

- Ethoxy Linker: The ethoxy chain in this compound provides spatial flexibility, allowing the dimethylamino group to interact with targets at a distance from the pyridazinone core. This contrasts with rigid aryl substituents (e.g., 5-(4-methoxyphenyl)pyridazin-3(2H)-one), which may restrict conformational mobility .

- Hybrid Structures: Derivatives like 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one combine multiple functional groups (chloro, dimethylamino, oxadiazole), suggesting synergistic effects in target engagement or metabolic stability .

Physicochemical Properties

Limited direct data are available for the target compound, but inferences can be drawn from analogs:

- Solubility: The dimethylamino group likely enhances aqueous solubility compared to halogenated derivatives (e.g., 4,5-Dichloro-2-phenylpyridazin-3(2H)-one), which are more lipophilic .

- Melting Points: Halogenated pyridazinones (e.g., 4,5-Dibromo-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one) exhibit higher melting points due to stronger intermolecular forces, whereas dimethylamino-substituted analogs may have lower melting points .

- Stability: The ethoxy linker in the target compound may confer resistance to enzymatic degradation compared to ester-containing analogs (e.g., ethyl cyanoacetate derivatives in ).

Biological Activity

5-(2-(dimethylamino)ethoxy)pyridazin-3(2H)-one is a compound belonging to the pyridazine family, notable for its unique structure that includes a pyridazine ring substituted with a dimethylaminoethoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This article provides an in-depth examination of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is CHNO, and it features a pyridazinone moiety, which is significant for its pharmacological effects. The presence of the dimethylamino group enhances lipophilicity, influencing its pharmacokinetic properties and interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting potential applications in treating infections.

- Anticancer Properties : Preliminary studies indicate that derivatives of pyridazinones may interfere with cellular processes associated with cancer progression.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its analgesic properties.

The specific mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it interacts with enzymes involved in metabolic pathways or cellular signaling mechanisms. Understanding these interactions is crucial for elucidating its therapeutic potential.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Amino-1,2-dihydropyridazine | Contains an amino group at position 4 | Exhibits different biological activity profiles |

| Pyridazin-3-one | Basic pyridazinone structure | Lacks substituents affecting solubility and reactivity |

| Dimethylaminopyridazine | Similar dimethylamino substitution | Potentially different pharmacological properties |

| Ethoxy-pyridazinones | Varied ethoxy substitutions | May affect lipophilicity differently |

The unique combination of functional groups in this compound may enhance its biological activity compared to these compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of pyridazinone derivatives:

- Anticancer Activity : A study demonstrated that certain pyridazinones could inhibit tumor cell proliferation by inducing apoptosis. This suggests that this compound may also possess similar anticancer properties due to structural similarities .

- Enzymatic Inhibition : Research has indicated that some derivatives can inhibit specific enzymes involved in cancer metabolism. Understanding the interaction between this compound and these enzymes could provide insights into its potential as a therapeutic agent .

- Antimicrobial Studies : Investigations into the antimicrobial properties of related compounds have shown promising results against various bacterial strains. This highlights the potential for this compound in developing new antimicrobial therapies.

Q & A

Q. What are the common synthetic routes for preparing 5-(2-(dimethylamino)ethoxy)pyridazin-3(2H)-one?

A typical synthesis involves nucleophilic substitution or condensation reactions. For example, substituting a halogen atom (e.g., chlorine) at the 5-position of the pyridazinone core with a dimethylaminoethoxy group under basic conditions. Reaction parameters such as solvent choice (e.g., DMF for polar aprotic conditions), temperature (e.g., 353 K), and catalysts (e.g., potassium carbonate) are critical for optimizing yield and purity . Multi-step protocols may also include protecting group strategies to prevent side reactions at sensitive positions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) and ether (C-O-C) moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive proof of crystal packing and hydrogen-bonding networks, as demonstrated in related pyridazinone derivatives .

Q. What are the key solubility and stability considerations for this compound?

Solubility is highly solvent-dependent: polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the compound’s hydrophilic dimethylaminoethoxy group. Stability studies should assess susceptibility to hydrolysis (e.g., under acidic/basic conditions) and oxidation, particularly at the tertiary amine or pyridazinone carbonyl group. Storage in inert atmospheres and low temperatures (-20°C) is recommended for long-term stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Systematic optimization involves varying temperature, solvent polarity, and stoichiometry. For instance, increasing reaction time (e.g., 8–12 hours) and using excess dimethylamine (1.5–2.0 equivalents) can enhance substitution efficiency. Catalysts like phase-transfer agents or iodide salts (e.g., KI) may accelerate halogen displacement reactions. Post-reaction purification via column chromatography or recrystallization (e.g., ice-water precipitation) minimizes impurities .

Q. What strategies resolve contradictions in reported biological activity data for pyridazinone derivatives?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges) or structural modifications (e.g., substituent positioning). Comparative studies using standardized assays (e.g., enzyme inhibition kinetics) and computational modeling (e.g., molecular docking) can clarify structure-activity relationships. For example, modifying the dimethylaminoethoxy chain length may alter receptor binding affinity, explaining divergent pharmacological results .

Q. How can advanced analytical methods elucidate degradation pathways under physiological conditions?

Liquid chromatography-mass spectrometry (LC-MS) paired with stability-indicating assays identifies degradation products. For instance, accelerated stability testing (40°C/75% RH) may reveal hydrolytic cleavage of the ether linkage or oxidation of the dimethylamino group. Isotope-labeling studies (e.g., ¹⁴C or ²H) track metabolic pathways in in vitro models .

Q. What computational approaches predict the compound’s reactivity in novel reaction environments?

Density Functional Theory (DFT) calculations model electronic properties (e.g., frontier molecular orbitals) to predict sites for electrophilic/nucleophilic attack. Molecular dynamics simulations assess solvation effects and transition states, guiding solvent selection (e.g., acetonitrile for SN2 reactions) or catalyst design. These methods are validated against experimental kinetic data .

Methodological Notes

- Synthesis Validation : Always cross-validate synthetic routes with control experiments (e.g., omitting catalysts) to confirm mechanistic assumptions .

- Data Reproducibility : Document solvent batch numbers and equipment calibration details to mitigate variability in pharmacological assays .

- Ethical Compliance : Adhere to institutional guidelines for handling hazardous reagents (e.g., dimethylamine) and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.